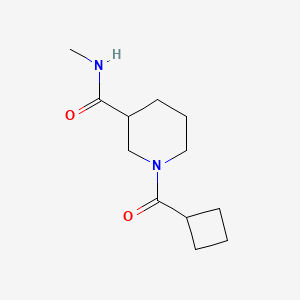
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide exerts its anti-tumor effects by inducing apoptosis in cancer cells. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been found to reduce oxidative stress and inflammation in various animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has several advantages for lab experiments. It has been found to be highly stable and soluble in water, which makes it easy to handle and administer. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide research. One potential application is in the treatment of cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine the optimal dosing and administration schedule for N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide in cancer treatment. Another potential application is in the treatment of diabetes. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been found to improve glucose metabolism and insulin sensitivity in diabetic rats. Further research is needed to determine the efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide in human diabetes patients. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has potential applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and autoimmune diseases. Further research is needed to determine the therapeutic potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide in these diseases.
Conclusion:
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide is a novel compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, diabetes, neurodegenerative diseases, cardiovascular diseases, and autoimmune diseases. Further research is needed to optimize the therapeutic potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide and determine the optimal dosing and administration schedule for its use in human patients.
Méthodes De Synthèse
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide can be synthesized using various methods, including the reaction of 2-aminothiazole with 3-fluoro-4-(chloromethyl)pyrrolidine hydrochloride in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to obtain N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide. Another method involves the reaction of 2-aminothiazole with 3-fluoro-4-(chloromethyl)pyrrolidine hydrochloride in the presence of a base followed by the reaction with 4-aminobenzaldehyde.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in various animal models.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c15-11-9-10(13(19)17-14-16-5-8-20-14)3-4-12(11)18-6-1-2-7-18/h3-4,9H,1-2,5-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGLIZDNFSJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=NCCS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)

![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)


![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)
